molecular formula C11H13NO B13508979 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]

Cat. No.: B13508979
M. Wt: 175.23 g/mol
InChI Key: DBNDUWSEPSKARV-UHFFFAOYSA-N
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Description

3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is a heterocyclic compound that has recently gained significant attention in the fields of medicinal chemistry and drug discovery. This compound is known for its unique spirocyclic structure, which consists of an azetidine ring fused to a benzopyran moiety. The molecular formula of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is C11H13NO, and it has a molecular weight of 175.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with benzopyran precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can be compared with other similar compounds, such as:

    Spiro[azetidine-3,2’-[2H-1]benzopyran]: This compound has a similar spirocyclic structure but differs in the oxidation state of the benzopyran moiety.

  • 3’,4’-Dihydrospiro[azetidine-3,2’- 1benzopyran]-4’-one hydrochloride : This derivative has an additional ketone group, which may alter its chemical and biological properties .

The uniqueness of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDUWSEPSKARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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